![molecular formula C9H10O2 B1320279 1,3-Dihydro-2-benzofuran-5-ylmethanol CAS No. 89424-84-0](/img/structure/B1320279.png)
1,3-Dihydro-2-benzofuran-5-ylmethanol
Overview
Description
Molecular Structure Analysis
The molecular formula of “1,3-Dihydro-2-benzofuran-5-ylmethanol” is C9H10O2 . The molecular weight is 150.18 . The InChI code is 1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2 .Physical And Chemical Properties Analysis
The melting point of “1,3-Dihydro-2-benzofuran-5-ylmethanol” is between 70-71 degrees Celsius . It is a powder at room temperature .Scientific Research Applications
Anti-Tumor Activity
Benzofuran compounds, including “1,3-Dihydro-2-benzofuran-5-ylmethanol”, have shown strong anti-tumor activities . They can potentially be used in the development of new anticancer drugs .
Antibacterial Activity
Benzofuran derivatives have demonstrated significant antibacterial properties . This makes them potential candidates for the development of new antibacterial agents.
Anti-Oxidative Activity
These compounds also exhibit anti-oxidative activities . They could be used in the development of drugs to combat oxidative stress, which is implicated in various diseases.
Anti-Viral Activity
Benzofuran compounds have shown anti-viral activities . For example, a novel macrocyclic benzofuran compound has anti-hepatitis C virus activity and is expected to be an effective therapeutic drug for hepatitis C disease .
Anticancer Agents
Benzofuran derivatives have been developed and utilized as anticancer agents . For instance, the cell viability and proliferation rates of nine hybrid derivatives were tested against human breast cancer (MCF-7) cells .
Drug Lead Compounds
Due to their biological activities and potential applications in many aspects, benzofuran compounds have attracted the attention of chemical and pharmaceutical researchers worldwide, making these substances potential natural drug lead compounds .
Synthesis of Complex Benzofuran Derivatives
Novel methods for constructing benzofuran rings have been discovered in recent years . A complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds .
Construction of Benzofuran Ring Systems
Another benzofuran ring constructed by proton quantum tunneling has not only fewer side reactions, but also high yield, which is conducive to the construction of complex benzofuran ring systems .
Safety and Hazards
properties
IUPAC Name |
1,3-dihydro-2-benzofuran-5-ylmethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O2/c10-4-7-1-2-8-5-11-6-9(8)3-7/h1-3,10H,4-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKXUXMJVPZFBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CO1)C=C(C=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10600196 | |
Record name | (1,3-Dihydro-2-benzofuran-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
89424-84-0 | |
Record name | (1,3-Dihydro-2-benzofuran-5-yl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10600196 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1,3-dihydro-2-benzofuran-5-yl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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